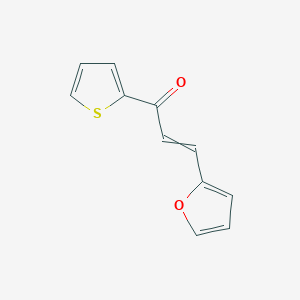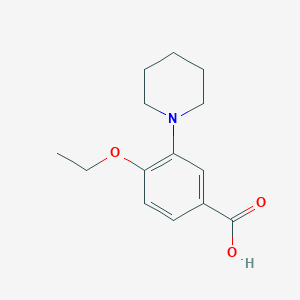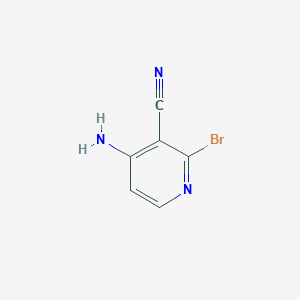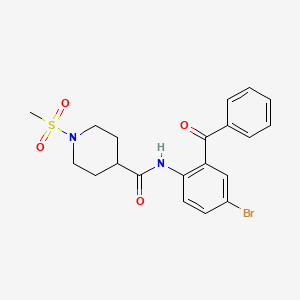
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide, commonly known as EBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EBT belongs to the class of benzamide derivatives and has a molecular formula of C24H24N2O4S2.
Scientific Research Applications
Anticancer Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide derivatives have been investigated for their potential anticancer activity. For example, a study focused on the synthesis and evaluation of similar benzamide derivatives against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These derivatives showed moderate to excellent anticancer activity, demonstrating their potential in cancer treatment (Ravinaik et al., 2021).
Antifungal Agents
Compounds related to N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide have been explored for their antifungal properties. One study synthesized and evaluated the antifungal activity of various thiazol-2-yl benzamide derivatives. These compounds exhibited significant effectiveness against different fungal strains, highlighting their potential as antifungal agents (Narayana et al., 2004).
Antimicrobial Properties
Thiazol-2-yl benzamide derivatives, closely related to the compound , have shown promising antimicrobial properties. Research has demonstrated the synthesis of various thiazole derivatives and their efficacy against multiple bacterial and fungal strains. This indicates their potential use in developing new antimicrobial agents (Bikobo et al., 2017).
properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-4-29-19-7-5-6-16-12-20(30-21(16)19)18-13-31-23(24-18)25-22(26)15-8-10-17(11-9-15)32(27,28)14(2)3/h5-14H,4H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMXGUABBPNUNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-nitrophenyl)thiourea](/img/structure/B2433275.png)
![3-chloro-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B2433277.png)
![6-Chloro-2-[(2,5-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2433279.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2433281.png)
![N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride](/img/structure/B2433283.png)


![8-(2-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2433287.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433291.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2433295.png)